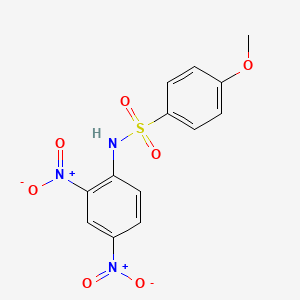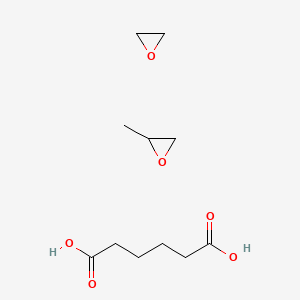
Hexanedioic acid;2-methyloxirane;oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, 2-methyloxirane, and oxirane are three distinct chemical compounds that can form a polymer when combined. Hexanedioic acid, also known as adipic acid, is a dicarboxylic acid with the formula (CH₂)₄(COOH)₂. 2-methyloxirane, also known as propylene oxide, is an epoxide with the formula C₃H₆O. Oxirane, commonly known as ethylene oxide, is another epoxide with the formula C₂H₄O. When these compounds polymerize, they form a complex structure with unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanedioic Acid: Hexanedioic acid is typically synthesized through the oxidation of cyclohexanol and cyclohexanone with nitric acid. This process involves several steps, including the formation of intermediates such as cyclohexanone oxime and caprolactam.
2-Methyloxirane: 2-methyloxirane is commonly produced via the chlorohydrin process, which involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, followed by dehydrochlorination with a base.
Oxirane: Oxirane is industrially produced by the catalytic oxidation of ethylene using oxygen or air
Industrial Production Methods
Hexanedioic Acid: Industrial production of hexanedioic acid involves the oxidation of cyclohexane with air in the presence of cobalt or manganese catalysts.
2-Methyloxirane: The industrial production of 2-methyloxirane often employs the chlorohydrin process or the hydroperoxide process, where propylene is oxidized using tert-butyl hydroperoxide.
Oxirane: Oxirane is produced on a large scale using the direct oxidation method, which is highly efficient and widely used in the chemical industry.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Both 2-methyloxirane and oxirane can undergo oxidation reactions to form diols. For example, oxirane can be oxidized to ethylene glycol.
Reduction: Hexanedioic acid can be reduced to hexanediol using reducing agents such as lithium aluminum hydride.
Substitution: Epoxides like 2-methyloxirane and oxirane can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, amines, and alcohols are frequently used in substitution reactions.
Major Products Formed
Oxidation: Diols such as ethylene glycol and propylene glycol.
Reduction: Hexanediol from hexanedioic acid.
Substitution: Various alcohols and amines depending on the nucleophile used.
Applications De Recherche Scientifique
Hexanedioic acid, 2-methyloxirane, and oxirane have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of polymers, resins, and other chemicals.
Biology: Oxirane derivatives are used in the study of enzyme mechanisms and as cross-linking agents in protein chemistry.
Medicine: Epoxides like oxirane are used in the synthesis of pharmaceuticals and as sterilizing agents due to their antimicrobial properties.
Industry: Hexanedioic acid is a key component in the production of nylon-6,6, while 2-methyloxirane and oxirane are used in the manufacture of polyurethane foams and surfactants.
Mécanisme D'action
The mechanism of action of these compounds varies depending on their application:
Hexanedioic Acid: Acts as a monomer in polymerization reactions, forming long-chain polymers through condensation reactions.
2-Methyloxirane and Oxirane: These epoxides undergo ring-opening reactions, where the strained three-membered ring is attacked by nucleophiles, leading to the formation of various products. The ring strain in epoxides makes them highly reactive and suitable for a variety of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic Acid: Another dicarboxylic acid with similar properties to hexanedioic acid.
Ethylene Glycol: A diol formed from the oxidation of oxirane.
Propylene Glycol: A diol formed from the oxidation of 2-methyloxirane.
Uniqueness
Hexanedioic Acid: Its longer carbon chain compared to succinic acid provides different physical properties and applications, particularly in the production of nylon-6,6.
2-Methyloxirane and Oxirane: The presence of the epoxide ring makes these compounds highly reactive and versatile in chemical synthesis, distinguishing them from other alcohols and diols.
Propriétés
Numéro CAS |
58481-42-8 |
|---|---|
Formule moléculaire |
C11H20O6 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
hexanedioic acid;2-methyloxirane;oxirane |
InChI |
InChI=1S/C6H10O4.C3H6O.C2H4O/c7-5(8)3-1-2-4-6(9)10;1-3-2-4-3;1-2-3-1/h1-4H2,(H,7,8)(H,9,10);3H,2H2,1H3;1-2H2 |
Clé InChI |
AEGBOSBMZYQQTD-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.C1CO1.C(CCC(=O)O)CC(=O)O |
Numéros CAS associés |
37310-98-8 58481-42-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


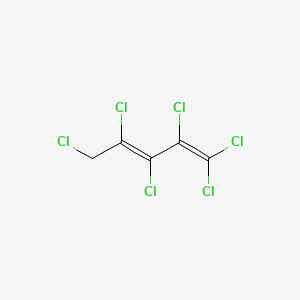
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)

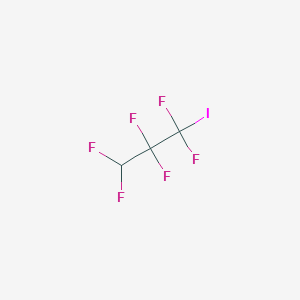

![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
![2-[(E)-tert-Butyldiazenyl]octan-2-ol](/img/structure/B14605523.png)
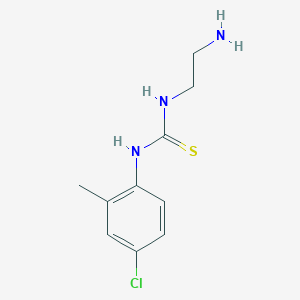

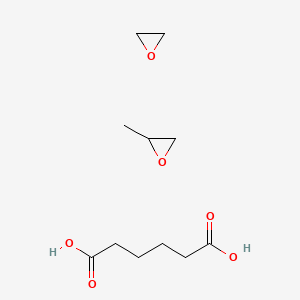
![1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14605551.png)
